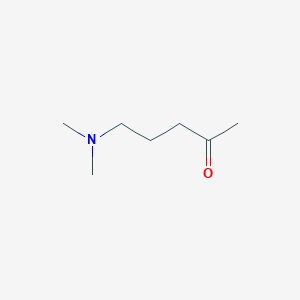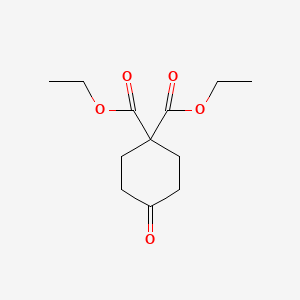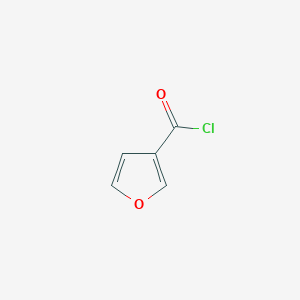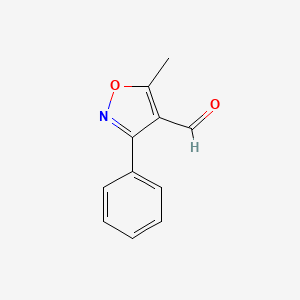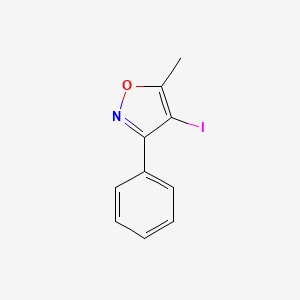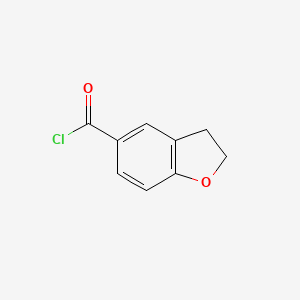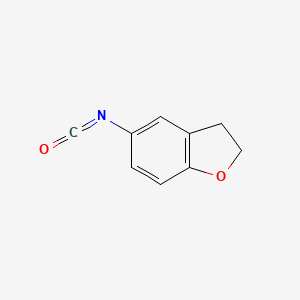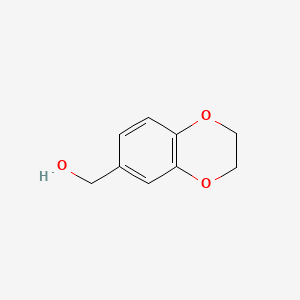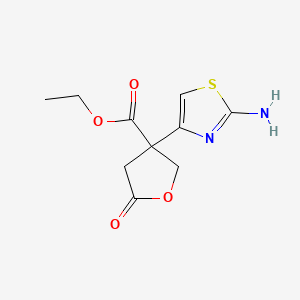
3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester” is a derivative of 2-aminothiazole . 2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives involves the reaction of thiourea with 4-chloroacetoacetyl chloride . In conventional processes, ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate is reacted with thiourea to give ethyl (2-aminothiazol-4-yl)-acetate hydrochloride or hydrobromide, respectively .Molecular Structure Analysis
The molecular formula of Ethyl 2-amino-4-thiazoleacetate, a related compound, is C7H10N2O2S . The average mass is 186.232 Da and the monoisotopic mass is 186.046295 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-aminothiazole derivatives include the reaction of thiourea with 4-chloroacetoacetyl chloride . The free ethyl aminothiazolylacetate is then prepared by neutralizing the hydrochloride or hydrobromide, and is subsequently converted, by hydrolysis, to aminothiazolylacetic acid .Physical And Chemical Properties Analysis
Ethyl 2-amino-4-thiazoleacetate, a related compound, has a density of 1.3±0.1 g/cm3, a boiling point of 318.5±17.0 °C at 760 mmHg, and a flash point of 146.4±20.9 °C . It has 4 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique
Biological Activity of Thiazole Ring-Containing Compounds
Field
Pharmaceutical and Medicinal Chemistry
Application
Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Methods of Application
A literature survey regarding the topics from the year 2015 up to now was carried out .
Results
Nearly 124 research articles were found, critically analyzed, and arranged regarding the synthesis and biological activities of thiazoles derivatives in the last 5 years .
Dyeing Assessment of Acid Azo Dyes Based on Thiazole
Field
Textile and Dye Chemistry
Application
A series of acid azo dyes were synthesized by the coupling of various Naphthoic acids with the diazonium salt solution of a thiazole derivative . The resulting dyes were evaluated on woolen fabric .
Methods of Application
The dyes were synthesized by the coupling of various Naphthoic acids with the diazonium salt solution of a thiazole derivative . The dyeing performances of all the dyes were evaluated on woolen fabric .
Results
Dyeing of woolen fabric resulted in reddish pink to violet shades with good depth and levelness. The dyed fabrics showed moderate to very good washing and perspiration fastness .
Antimicrobial Evaluation of 2-Aminothiazole-4-Carboxylate Schiff Bases
Application
2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Methods of Application
Eight compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed .
Results
Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively . Likewise, some compounds exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli at MIC values of 250 and 375 µg/mL respectively . Some compounds showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm as compared to the reference drug nystatin which showed lesser antifungal potential with a zone of inhibition of 19.1 mm . Candida albicans (ATCC 60387) showed maximum sensitivity to some compounds with a zone of inhibition 20.0 mm .
Anticancer Drug Discovery with 2-Aminothiazole Derivatives
Application
2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research. This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Methods of Application
Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Results
The results suggested that some compounds could use as strong PI3K inhibitors and anticancer compounds with low toxicity .
Orientations Futures
The 2-aminothiazole derivatives constitute side chains of semi-synthetic cephalosporins . They are used as a starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles . Therefore, the future directions of this compound could involve its use in the development of new therapeutic agents.
Propriétés
IUPAC Name |
ethyl 3-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-2-15-8(14)10(3-7(13)16-5-10)6-4-17-9(11)12-6/h4H,2-3,5H2,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYVOYIVHCKYQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)OC1)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389758 |
Source


|
| Record name | Ethyl 3-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester | |
CAS RN |
328275-97-4 |
Source


|
| Record name | Ethyl 3-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)


